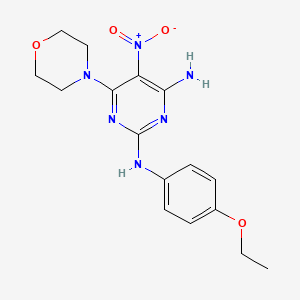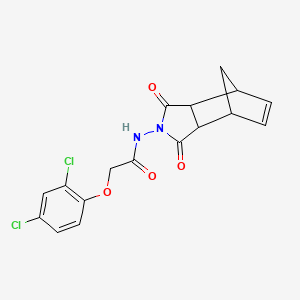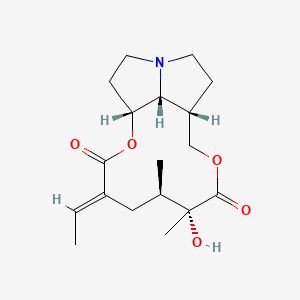
Neoplatyphylline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neoplatyphylline is a pyrrolizidine alkaloid found in certain species of the Senecio genus, such as Senecio platyphylloides and Senecio rhombifolius . It has the molecular formula C₁₈H₂₇NO₅ and a molecular weight of 337.41 g/mol . This compound is known for its cholinolytic and spasmolytic actions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Neoplatyphylline involves several steps, starting from basic organic compounds. The exact synthetic routes and reaction conditions are detailed in various chemical literature sources
Industrial Production Methods
Industrial production of this compound is less common due to its natural abundance in certain plant species. Extraction from these plants is the primary method of obtaining this compound . The extraction process involves solvent extraction followed by purification steps such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Neoplatyphylline undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of hydroxyl groups to keto groups.
Reduction: Reduction reactions can convert keto groups back to hydroxyl groups.
Substitution: Various substitution reactions can occur at different positions on the pyrrolizidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are usually carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield keto derivatives, while reduction can produce hydroxyl derivatives .
Wissenschaftliche Forschungsanwendungen
Neoplatyphylline has several scientific research applications:
Wirkmechanismus
The mechanism of action of Neoplatyphylline involves its interaction with cholinergic receptors in the nervous system . By binding to these receptors, it inhibits the action of acetylcholine, leading to a reduction in muscle contractions and spasms . This cholinolytic action is the basis for its spasmolytic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Neoplatyphylline is similar to other pyrrolizidine alkaloids such as:
Platyphylline: Another pyrrolizidine alkaloid with similar cholinolytic and spasmolytic actions.
Hastacine: A stereoisomer of this compound with similar chemical properties.
Uniqueness
What sets this compound apart from these similar compounds is its specific molecular structure and the unique combination of functional groups that confer its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
20361-76-6 |
|---|---|
Molekularformel |
C18H27NO5 |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
(1R,4E,6R,7R,11S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione |
InChI |
InChI=1S/C18H27NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4,11,13-15,22H,5-10H2,1-3H3/b12-4+/t11-,13-,14-,15-,18-/m1/s1 |
InChI-Schlüssel |
BTHCJHQOYFUIMG-CDQUAFCBSA-N |
Isomerische SMILES |
C/C=C/1\C[C@H]([C@@](C(=O)OC[C@H]2CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C |
Kanonische SMILES |
CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


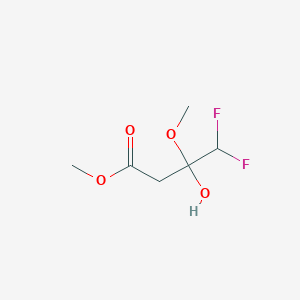

![16-Azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14144210.png)
![2-[Benzyl(2,5-dimethoxybenzyl)amino]ethanol](/img/structure/B14144218.png)
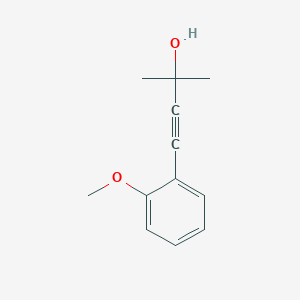


![N-[1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinolin-3-yl]-2-(3,4-dimethoxyphenyl)ethanimidamide](/img/structure/B14144243.png)
![5-[(4-Chloro-2,3-dihydro-1,1-dioxido-3-thienyl)thio]-3-methyl-1H-1,2,4-triazole](/img/structure/B14144244.png)
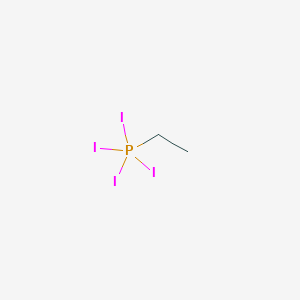
![3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one](/img/structure/B14144260.png)
